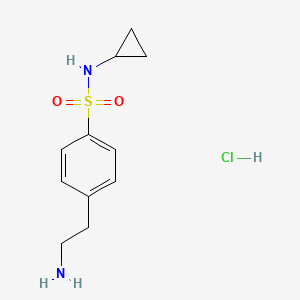
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with an aminoethyl group and a cyclopropyl group, along with a sulfonamide group and a hydrochloride counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-(2-aminoethyl)benzenesulfonyl chloride with cyclopropylamine in the presence of a suitable base, such as triethylamine, to form the sulfonamide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form an amine oxide.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used, often in the presence of a base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents, such as nitric acid or bromine.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of amines.
Substitution: Formation of nitrobenzene or halobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride can be compared to other similar compounds, such as:
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but lacks the cyclopropyl group.
N-cyclopropylbenzenesulfonamide: Similar structure but lacks the aminoethyl group.
4-(2-Aminoethyl)aniline: Similar aminoethyl group but different functional groups.
Uniqueness: The presence of both the aminoethyl and cyclopropyl groups in this compound provides unique chemical and biological properties that distinguish it from other compounds.
Conclusion
This compound is a versatile compound with potential applications across various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in research and development.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-N-cyclopropylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-8-7-9-1-5-11(6-2-9)16(14,15)13-10-3-4-10;/h1-2,5-6,10,13H,3-4,7-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQPCOOCDYUAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

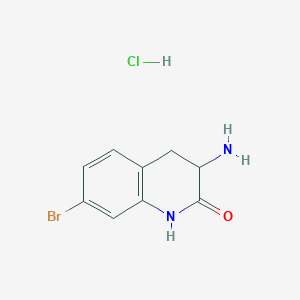
![2-{[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2913830.png)

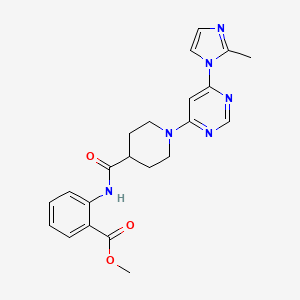
![1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide](/img/structure/B2913835.png)
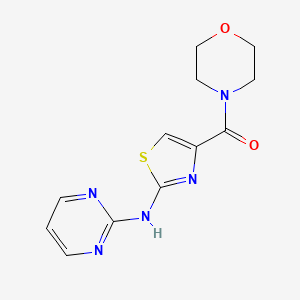
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2913839.png)

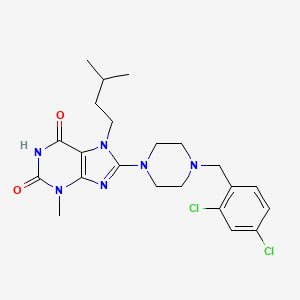
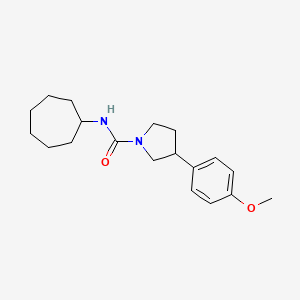

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)
